molecular formula C23H21N3O2 B11607396 4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine

4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine

Cat. No.: B11607396
M. Wt: 371.4 g/mol
InChI Key: YVILLAUFBGOYNZ-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine is an organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings attached to the phthalazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One possible route could be:

    Nitration: Nitration of a suitable precursor to introduce nitro groups.

    Reduction: Reduction of nitro groups to amines.

    Coupling Reaction: Coupling of the amine with a phthalazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)phthalazin-1-amine

InChI

InChI=1S/C23H21N3O2/c1-3-28-19-12-8-16(9-13-19)22-20-6-4-5-7-21(20)23(26-25-22)24-17-10-14-18(27-2)15-11-17/h4-15H,3H2,1-2H3,(H,24,26)

InChI Key

YVILLAUFBGOYNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC

Origin of Product

United States

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